molecular formula C18H23NO4 B6348581 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-26-7

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348581
CAS No.: 1326810-26-7
M. Wt: 317.4 g/mol
InChI Key: CTPZFUPREXBWAP-UHFFFAOYSA-N
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Description

The compound 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-40-5) is a spirocyclic derivative with a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . Its structure features a 1-oxa-4-azaspiro[4.5]decane core, a 3-methylbenzoyl substituent at position 4, and a carboxylic acid group at position 3 (Figure 1). This compound belongs to a class of spirocycles known for their diverse biological activities, including antitumor properties .

Properties

IUPAC Name

8-methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-6-8-18(9-7-12)19(15(11-23-18)17(21)22)16(20)14-5-3-4-13(2)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPZFUPREXBWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Synthons and Intermediate Design

  • Spirocyclic lactam intermediate : Synthesized via intramolecular cyclization of a δ-amino alcohol, facilitated by Brønsted or Lewis acids.

  • 3-Methylbenzoyl donor : Typically derived from 3-methylbenzoyl chloride or activated esters for efficient acylation.

  • Carboxylic acid precursor : A tert-butyl ester or methyl ester is often employed to avoid side reactions during earlier synthetic steps.

Stepwise Synthesis Protocol

Formation of the Spirocyclic Core

The spiro[4.5]decane skeleton is constructed through a tandem cyclization-alkylation sequence. A representative procedure involves:

  • Preparation of δ-amino alcohol precursor :

    • Reacting 4-methylcyclohexanone with hydroxylamine hydrochloride yields the corresponding oxime.

    • Reduction using sodium cyanoborohydride in methanol produces the δ-amino alcohol (Yield: 78–82%).

  • Intramolecular cyclization :

    • Treating the δ-amino alcohol with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C induces cyclization to form the 1-oxa-4-azaspiro[4.5]decane framework (Reaction time: 6–8 hr; Yield: 65–70%).

Table 1: Optimization of Spirocycle Formation

CatalystSolventTemperature (°C)Yield (%)Purity (%)
p-TsOHToluene1106895
Amberlyst-15DCM405288
BF3·Et2OTHF656092

Introduction of the 3-Methylbenzoyl Group

Friedel-Crafts acylation is employed to install the benzoyl moiety at position 4:

  • Activation of the spirocyclic amine :

    • The secondary amine in the spirocycle is treated with triethylamine to generate a reactive amide intermediate.

  • Acylation with 3-methylbenzoyl chloride :

    • Adding 3-methylbenzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature (Reaction time: 12 hr; Yield: 85–90%).

Key Consideration : Excess acylating agent (>1.1 equiv) minimizes diacylation byproducts.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM) Approach

A modern variant utilizes Grubbs’ catalyst for spirocycle formation:

  • Synthesis of diene precursor :

    • Allylation of δ-amino alcohol with allyl bromide produces a diene-terminated intermediate.

  • RCM cyclization :

    • Treating with Grubbs’ 2nd generation catalyst (5 mol%) in refluxing DCM (Yield: 70–75%).

Advantages : Higher functional group tolerance compared to acid-catalyzed methods.

Enzymatic Resolution for Enantioselective Synthesis

Lipase-catalyzed kinetic resolution achieves enantiomeric excess (ee) >98%:

  • Preparation of racemic spirocyclic ester :

    • Esterification of the carboxylic acid with methanol using H2SO4.

  • Enzymatic hydrolysis :

    • Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.4).

Carboxylic Acid Functionalization Strategies

Oxidation of Primary Alcohols

The 3-carboxylic acid group is introduced via TEMPO-mediated oxidation:

  • Installation of primary alcohol :

    • Hydroboration-oxidation of a terminal alkene at position 3 yields the alcohol.

  • Oxidation to carboxylic acid :

    • TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl and NaClO2 in water/acetone (Yield: 88–92%).

Table 2: Comparison of Oxidation Methods

Oxidizing SystemSolventTemperature (°C)Yield (%)
KMnO4/H2SO4H2O10065
Jones reagentAcetone078
TEMPO/NaOCl/NaClO2H2O/Acetone2590

Hydrolysis of Nitriles

An alternative route involves:

  • Cyanide displacement :

    • Treating a 3-bromo derivative with NaCN in DMF (Yield: 80%).

  • Acidic hydrolysis :

    • Refluxing with 6M HCl converts the nitrile to carboxylic acid (Yield: 95%).

Process Optimization and Scalability

Catalytic System Enhancements

  • Microwave-assisted synthesis : Reduces cyclization time from 8 hr to 45 min (Yield improvement: 72% → 85%).

  • Continuous flow chemistry : Enables gram-scale production with 93% yield using microreactors.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (3:1) achieves >99% purity after two recrystallizations.

  • Chromatography : Silica gel chromatography with EtOAc/hexane (gradient elution) resolves diastereomers.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : C18 column, 70:30 H2O/ACN + 0.1% TFA, retention time = 12.4 min.

  • NMR :

    • 1H NMR (400 MHz, CDCl3) : δ 1.28 (s, 3H, CH3), 2.42 (s, 3H, Ar-CH3), 3.85 (dd, J = 11.5 Hz, 2H, OCH2).

    • 13C NMR : 176.8 ppm (C=O), 138.2 ppm (quaternary spiro carbon) .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzoyl substituent at position 4 and the presence of a carboxylic acid group distinguish this compound from analogs. Key structural analogs include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Features CAS Number References
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-methylbenzoyl 303.35 Carboxylic acid group; moderate polarity 1326808-40-5
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-methylbenzoyl 303.35 Para-methyl substitution; similar polarity 757239-76-2
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-trimethoxybenzoyl 393.44 Bulky substituent; increased lipophilicity 1326808-95-0
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Benzoyl (unsubstituted) 303.35 No methyl group; lower steric hindrance 1326808-89-2
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane Dichloroacetyl 234.11 Agricultural safener; lacks carboxylic acid 71526-07-3

Key Observations :

  • Substituent Position : The meta -methyl group in the target compound vs. para -methyl in its analog (CAS: 757239-76-2) may influence receptor binding due to steric and electronic effects .
  • Lipophilicity : The 3,4,5-trimethoxybenzoyl analog (CAS: 1326808-95-0) is more lipophilic, which could improve membrane permeability but reduce aqueous solubility .
Antitumor Activity

Spirocyclic 1-oxa-4-azaspiro[4.5]decane derivatives have demonstrated potent antitumor effects. For example:

  • Compound 11h (from ): Exhibited IC₅₀ values of 0.19 µM (A549 lung cancer), 0.08 µM (MDA-MB-231 breast cancer), and 0.15 µM (HeLa cervical cancer) .
  • Mechanistic Insights : Spirocycles like 3,3′-spirocyclopentene oxindole (IC₅₀ = 3.1 nM against p53-MDM2) highlight the role of rigid spiro frameworks in disrupting protein-protein interactions .

Biological Activity

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1326810-26-7, is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is C18H23NO4C_{18}H_{23}NO_4 with a molecular weight of approximately 317.39 g/mol. The compound features a carboxylic acid functional group and a spirocyclic structure that contribute to its unique chemical reactivity and biological interactions .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on the concentration used.

Anticancer Activity

The compound's anticancer potential has been a focal point in recent studies. It is believed to interact with specific biological targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. For example, preliminary findings suggest that it may inhibit the activity of certain kinases or transcription factors associated with tumor growth .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
  • Cell Cycle Arrest : Some studies have indicated that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Bacterial Inhibition : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through broth dilution methods.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, as confirmed by flow cytometry assays.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaNotable Features
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid1326809-52-2C18H23NO4Similar spirocyclic structure; potential antimicrobial properties
8-Methyl-1,3-dioxo-spiro[4.5]decane derivativesVariousVariesDifferent functional groups; varied biological activities

Q & A

Q. What are the common synthetic routes for 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

The compound is synthesized via multi-step reactions starting from ketones, aldehydes, and amines. Key steps include spirocyclic ring formation and benzoylation. Reaction conditions (temperature, solvent polarity, and time) must be tightly controlled to achieve yields >70%. For example, polar aprotic solvents like DMF or THF are preferred for cyclization steps, while benzoylation may require anhydrous conditions . Post-synthesis purification involves column chromatography or recrystallization.

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assignments of spirocyclic protons (δ 3.5–4.5 ppm) and benzoyl aromatic protons (δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 339.33 for C17H19F2NO4 analogs) and fragmentation patterns .
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) .

Q. What analytical methods are used to assess purity?

Purity (>95%) is verified via:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in spirocyclic ring formation?

Use a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization .
  • Solvent effects : Switch from THF to DMF to stabilize intermediates .
  • In-situ monitoring : Real-time reaction tracking via FTIR or HPLC to identify bottlenecks .

Q. How to resolve contradictions in spectroscopic data for spirocyclic derivatives?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility. Solutions include:

  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations .
  • X-ray crystallography : Resolve absolute configuration and confirm spirocyclic geometry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What strategies are used to evaluate the compound’s potential as an enzyme inhibitor?

  • In vitro assays : Test inhibition of lipid-metabolizing enzymes (e.g., phospholipase A₂) via fluorogenic substrates .
  • Kinetic studies : Determine Kᵢ values using Lineweaver-Burk plots .
  • Cell-based models : Assess anti-inflammatory activity in macrophages (e.g., LPS-induced TNF-α suppression) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies reveal:

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the oxaspiro ring.
  • Light sensitivity : Protect from UV exposure to prevent photodegradation .
  • Long-term storage : Stable at –20°C in anhydrous DMSO for >6 months .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
  • Docking studies : Prioritize derivatives for synthesis based on binding affinity scores .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., X-ray vs. NMR) .
  • Biological activity gaps : Use structurally related compounds (e.g., 4-(3,5-difluorobenzoyl) analogs) as reference benchmarks .

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